molecular formula C26H25NO4 B6210070 3-(3,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 683218-23-7

3-(3,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B6210070
CAS RN: 683218-23-7
M. Wt: 415.5
InChI Key:
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Description

3-(3,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5. The purity is usually 95.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound has been utilized in the synthesis of complex molecules and peptides. For instance, Seebach and Šebesta (2003) described the preparation of N-Fmoc-protected β2-homoamino acids, showcasing its application in solid-phase syntheses of β-peptides. The synthesis involved diastereoselective amidomethylation of Ti-enolates, demonstrating the compound's role in facilitating peptide bond formation and modification in peptide synthesis Seebasta & Seebach, 2003.

Molecular Complexes and Interactions

Toda, Tanaka, and Mak (1985) explored the molecular complexes of hydroxy host systems with alcohols, determining X-ray crystal structures of various complexes. This research illustrates the compound's utility in studying molecular interactions and structural analysis, contributing to the understanding of hydrogen bonding and molecular assembly in chemical systems Toda, Tanaka, & Mak, 1985.

Functional Modification and Applications

Aly and El-Mohdy (2015) described the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including the use of this compound for the enhancement of material properties. This research demonstrates the compound's role in modifying polymer materials for potential medical and technological applications, showcasing its importance in material science and engineering Aly & El-Mohdy, 2015.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the amine group. Finally, the protecting group is removed to yield the desired product.", "Starting Materials": [ "3,4-dimethylbenzene", "9H-fluorene", "N,N-dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "trifluoroacetic acid (TFA)", "ethanol" ], "Reaction": [ "1. Protection of the amine group with tert-butyloxycarbonyl (Boc) in the presence of DIPEA and DCC in DMF.", "2. Introduction of the Fmoc group by treating the protected amine with Fmoc-OSu and DIPEA in DMF.", "3. Removal of the Fmoc group with 20% piperidine in DMF.", "4. Activation of the carboxylic acid with NHS and DCC in DMF.", "5. Coupling of the activated carboxylic acid with the deprotected amine in DMF.", "6. Removal of the Boc protecting group with TFA in ethanol to yield the final product." ] }

CAS RN

683218-23-7

Product Name

3-(3,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Molecular Formula

C26H25NO4

Molecular Weight

415.5

Purity

95

Origin of Product

United States

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